Jionoside C vs. Jionoside D and Acarbose: Comparative α-Glucosidase Inhibition (IC50) in Yeast Assay
In a direct, head-to-head in vitro comparison, Jionoside C (compound 5) displayed moderate inhibitory activity against yeast α-glucosidase, with an IC50 value between 24.6 and 96.0 μM [1]. While less potent than the positive control acarbose (IC50 665 ± 42 μM) in this specific yeast assay [1], it provides a defined potency benchmark. Crucially, its activity is distinct from its closely related analog Jionoside D (compound 6), which exhibits a different inhibitory profile, demonstrating the highest potency against mammalian α-amylase (IC50 3.4 ± 0.2 μM) [1]. This shows that even within the jionoside sub-family, substitution leads to different target enzyme preferences.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 24.6 - 96.0 μM |
| Comparator Or Baseline | Acarbose (IC50 = 665 ± 42 μM); Jionoside D (potent α-amylase inhibitor) |
| Quantified Difference | Jionoside C is 7-27x more potent than acarbose in this yeast α-glucosidase assay; Jionoside D shows a different primary target (α-amylase). |
| Conditions | Yeast α-glucosidase enzyme inhibition assay in vitro [1]. |
Why This Matters
This quantitative data allows researchers to select Jionoside C specifically for studies on α-glucosidase inhibition in yeast models, differentiating it from the more potent α-amylase inhibitor Jionoside D.
- [1] Uddin MJ, Russo D, Haque M, Zidorn C, Milella L. Bioactive Abietane-Type Diterpenoid Glycosides from Leaves of Clerodendrum infortunatum (Lamiaceae). Molecules. 2021;26(14):4121. View Source
